molecular formula C8H7BF2O2 B8208887 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane

2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane

Cat. No.: B8208887
M. Wt: 183.95 g/mol
InChI Key: MBSWCDIOIPXGFT-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane is a fluorinated aryl boronic ester that serves as a vital building block in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura (SM) cross-coupling, a transformative method for carbon-carbon bond formation that is widely considered the "gold standard" for constructing biaryl moieties in medicinal and process chemistry . The utility of SM coupling stems from its exceptionally mild and functional group tolerant conditions, coupled with the stability and ready preparation of organoboron reagents like this dioxaborolane . The 2,4-difluorophenyl moiety is a privileged scaffold in drug discovery, with fluorine atoms often employed to fine-tune a molecule's properties, such as its metabolic stability, membrane permeability, and binding affinity. As such, this reagent is instrumental for the late-stage functionalization and synthesis of complex target molecules in pharmaceutical and agrochemical research. The compound has the molecular formula C8H7BF2O2 and a molecular weight of 183.95 g/mol . It is characterized by its SMILES code: FC1=CC=C(B2OCCO2)C(F)=C1 . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSWCDIOIPXGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Conditions

A representative procedure involves reacting 2-bromo-2,4-difluorobenzene (1 equiv) with B2_2Pin2_2 (1.1 equiv) in the presence of Pd(dppf)Cl2_2·DCM (4 mol%) and KOAc (3 equiv) in degassed 1,4-dioxane at 90°C for 24 hours. Post-reaction, the mixture is filtered through silica gel and purified via column chromatography to yield the product.

Key Optimization Parameters:

  • Catalyst System : Pd(dppf)Cl2_2·DCM outperforms Pd(OAc)2_2/SPhos in substrates with electron-withdrawing groups, achieving conversions >90%.

  • Solvent : 1,4-Dioxane facilitates higher yields (74–98%) compared to THF or DMF due to improved catalyst stability.

  • Temperature : Prolonged heating at 90°C ensures complete conversion, whereas microwave-assisted synthesis at 120°C reduces reaction time to 0.5 hours.

Mechanistic Insights

The catalytic cycle begins with oxidative addition of the aryl halide to Pd(0), followed by transmetallation with B2_2Pin2_2. Reductive elimination yields the boronic ester while regenerating the Pd catalyst. The presence of KOAc neutralizes HBr byproducts, preventing catalyst poisoning.

Suzuki Coupling-Directed Esterification

An alternative approach involves synthesizing 2,4-difluorophenylboronic acid followed by esterification with pinacol. While less common due to boronic acid instability, this method offers flexibility in downstream applications.

Boronic Acid Synthesis

2,4-Difluorophenylboronic acid is prepared via lithiation of 1-bromo-2,4-difluorobenzene with n-BuLi, followed by treatment with trimethyl borate. The crude acid is isolated after aqueous workup and used directly in esterification.

Esterification Protocol

The boronic acid (1 equiv) is refluxed with pinacol (1.05 equiv) in toluene under Dean-Stark conditions to azeotropically remove water. After 12 hours, the mixture is concentrated, and the product is recrystallized from hexane/EtOAc (3:1) to afford white crystals.

Yield and Purity:

  • Typical yields range from 57–74%, with purity confirmed by 1H^1H NMR (δ 1.43 ppm, singlet for pinacol methyl groups).

  • IR spectroscopy reveals characteristic B–O stretches at 1323 cm1^{-1} and 1286 cm1^{-1}.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Miyaura borylation, enabling rapid synthesis of 2-(2,4-difluorophenyl)-1,3,2-dioxaborolane.

Procedure Overview

A mixture of 2-bromo-2,4-difluorobenzene (1 equiv), B2_2Pin2_2 (1.5 equiv), Pd(dppf)Cl2_2·DCM (4 mol%), and K3_3PO4_4 (3 equiv) in dioxane/H2_2O (5:1) is irradiated at 120°C for 30 minutes. The reaction is quenched with H2_2O2_2 (10 equiv) to oxidize residual boronic acids, and the product is extracted with CH2_2Cl2_2.

Advantages Over Thermal Methods

  • Time Efficiency : 30-minute reaction vs. 24-hour thermal heating.

  • Yield Improvement : 93% conversion compared to 71% under standard conditions.

Comparative Analysis of Methods

ParameterMiyaura BorylationSuzuki EsterificationMicrowave-Assisted
Yield (%) 74–9857–7493
Reaction Time 24 h12 h0.5 h
Catalyst Loading 4 mol%N/A4 mol%
Purification Column ChromatographyRecrystallizationExtraction

Practical Considerations and Challenges

  • Substrate Availability : 2-Bromo-2,4-difluorobenzene must be synthesized via directed ortho-metallation or halogen exchange, adding synthetic steps.

  • Moisture Sensitivity : All procedures require anhydrous conditions to prevent hydrolysis of the boronic ester.

  • Scalability : Miyaura borylation is preferred for large-scale production due to robust yields and commercial catalyst availability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron center to different oxidation states.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles like Grignard reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Various boron-containing reduced species.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as an essential reagent in organic synthesis. Its ability to form carbon-carbon bonds allows for the construction of complex organic molecules. It is particularly useful in:

  • Suzuki Coupling Reactions : The compound is employed in Suzuki coupling reactions to synthesize biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .
  • Formation of Boron-Containing Compounds : The dioxaborolane structure facilitates the generation of boron-containing intermediates that are pivotal in creating various organic compounds .

Pharmaceutical Development

In the realm of pharmaceuticals, 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane plays a vital role:

  • Drug Synthesis : It is utilized in the synthesis of new drug candidates that exhibit enhanced efficacy and selectivity due to the presence of boron .
  • Biological Activity : Research indicates that derivatives of this compound can exhibit significant biological activity, including anti-inflammatory and analgesic properties. This is attributed to their ability to interact with biological targets effectively.

Material Science

The compound's unique properties extend its applications into material science:

  • Polymer Production : It is used in creating advanced materials such as polymers and coatings. The incorporation of dioxaborolane can enhance the mechanical properties and durability of these materials .
  • Nanomaterials : There is ongoing research into its use for developing nanomaterials that could have applications in electronics and photonics due to their unique optical properties .

Catalysis

In catalysis, this compound acts as a catalyst or a catalyst precursor:

  • Facilitation of Reactions : The compound can facilitate various chemical reactions, making processes faster and more efficient. This is particularly beneficial in both industrial applications and laboratory settings .
  • Green Chemistry Applications : Its use aligns with principles of green chemistry by minimizing waste and improving reaction efficiency.

Environmental Applications

Recent studies have explored the potential environmental applications of this compound:

  • Pollutant Detection : Due to its sensitivity and specificity, this compound is being investigated for use in developing sensors for detecting environmental pollutants .
  • Bioremediation : There are prospects for its application in bioremediation strategies aimed at degrading harmful substances in contaminated environments.

Case Study 1: Synthesis Efficiency

A study demonstrated the use of this compound in synthesizing difluorinated compounds with enhanced biological properties. The modified synthetic protocols improved yield and efficiency compared to traditional methods.

Case Study 2: Pharmacological Properties

Research has shown that compounds similar to this compound exhibit promising pharmacological profiles. These include significant anti-inflammatory effects linked to their ability to modulate specific biological pathways.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in BNCT or participating in catalytic cycles in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Dioxaborolanes

The reactivity and applications of 2-(2,4-difluorophenyl)-1,3,2-dioxaborolane are closely tied to the number and position of fluorine substituents on the phenyl ring. Below is a comparative analysis with other fluorinated analogs:

Compound Name Fluorine Substituents Molecular Formula Key Properties/Applications Reference
2-(2,6-Difluorophenyl)-1,3,2-dioxaborolane 2,6-positions C₁₂H₁₅BF₂O₂ Higher steric hindrance; reduced coupling efficiency in bulky substrates
2-(3,5-Difluorophenyl)-1,3,2-dioxaborolane 3,5-positions C₁₂H₁₅BF₂O₂ Symmetric substitution improves crystallinity; used in OLED materials
2-(Perfluorophenyl)-1,3,2-dioxaborolane All positions C₁₂H₁₀BF₅O₂ Extreme electron deficiency; limited solubility in polar solvents
2-(4-Fluorophenyl)-1,3,2-dioxaborolane 4-position C₁₂H₁₆BFO₂ Moderate reactivity; common in agrochemical intermediates

Key Findings :

  • Electronic Effects : The 2,4-difluorophenyl derivative exhibits balanced electronic properties, making it versatile in coupling reactions. In contrast, perfluorophenyl analogs are prone to hydrolysis due to extreme electron withdrawal .
  • Steric Considerations : 2,6-Difluorophenyl derivatives show reduced reactivity in sterically demanding reactions compared to 2,4-difluorophenyl counterparts .
Non-Fluorinated Dioxaborolanes

Compounds lacking fluorine substituents, such as 2-(4-methoxyphenyl)-1,3,2-dioxaborolane, demonstrate lower stability under oxidative conditions but better solubility in non-polar solvents . This highlights the role of fluorine in enhancing oxidative stability and tuning electronic properties.

Functionalized Dioxaborolanes

Dioxaborolanes with additional functional groups (e.g., ethers, esters) exhibit distinct properties:

  • 2-(4-(2,2-Difluoroethoxy)phenyl)-1,3,2-dioxaborolane (C₁₄H₁₉BF₂O₃): The difluoroethoxy group increases hydrophobicity, making it suitable for lipid-soluble drug candidates .
  • 2-[4-(Difluoromethyl)phenyl]-1,3,2-dioxaborolane (C₁₄H₁₉BF₂O₃): The difluoromethyl group enhances metabolic stability in medicinal chemistry applications .

Biological Activity

2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in the phenyl group is known to enhance the compound's reactivity and selectivity in various chemical transformations, which may also influence its biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C10H10BF2O2C_{10}H_{10}B_{F_2}O_2 with a molecular weight of approximately 210.0 g/mol. The dioxaborolane ring structure contributes to its utility in organic synthesis and catalysis.

Property Value
Molecular FormulaC₁₀H₁₀B₂F₂O₂
Molecular Weight210.0 g/mol
StructureDioxaborolane ring

The biological activity of this compound has not been extensively studied; however, its mechanism of action may involve interactions with various biological targets. Compounds containing boron are often investigated for their ability to modulate enzyme activity and receptor binding due to their unique electronic properties.

Biological Activity Studies

  • Enzyme Inhibition : Preliminary studies suggest that similar boron-containing compounds can act as enzyme inhibitors. The dioxaborolane moiety may facilitate binding to active sites of enzymes, potentially inhibiting their function.
  • Receptor Binding : Research indicates that the fluorinated phenyl group can enhance binding affinity to certain receptors. This property could be exploited for developing therapeutic agents targeting specific diseases.
  • Anticancer Potential : Some studies have indicated that boron-containing compounds exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • A study on related compounds demonstrated that fluorinated aryl boronic acids showed significant activity against cancer cell lines by inhibiting critical signaling pathways involved in tumor growth .
  • Another investigation highlighted the potential of boron-based compounds in modulating neurotransmitter systems, suggesting possible applications in neuropharmacology .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2-(2,4-difluorophenyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves transesterification between 2,4-difluorophenylboronic acid and pinacol (1,2-diol) under anhydrous conditions. Key parameters include temperature (60–80°C), solvent choice (e.g., THF or dioxane), and catalyst selection (e.g., MgSO₄ or molecular sieves). Evidence from similar dioxaborolane syntheses suggests yields improve with rigorous exclusion of moisture and oxygen . Optimization studies recommend monitoring reaction progress via <sup>11</sup>B NMR to confirm boronate ester formation .

Q. How should researchers characterize this compound, and what are common pitfalls in spectral interpretation?

  • Methodological Answer : Characterization requires <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR, IR (to confirm B-O bonds at ~1350 cm⁻¹), and mass spectrometry. Notably, the carbon directly bonded to boron (C-B) in <sup>13</sup>C NMR may not appear due to quadrupolar relaxation effects . For validation, compare spectra with structurally analogous compounds (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes) and use HSQC/HMBC for ambiguous assignments .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂ or Ar) at 2–8°C in sealed containers. Purity degradation can be monitored via TLC (silica gel, hexane/EtOAc eluent) or <sup>11</sup>B NMR (hydrolysis products show distinct shifts). Avoid prolonged exposure to light, as fluorinated aryl groups may undergo photodegradation .

Q. What is its role as a building block in cross-coupling reactions?

  • Methodological Answer : It serves as a boronate ester precursor in Suzuki-Miyaura couplings. The 2,4-difluorophenyl group enhances electrophilicity, facilitating aryl-aryl bond formation. For example, coupling with bromoarenes requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C .

Advanced Questions

Q. How does the fluorine substitution pattern influence reactivity in radical chain reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms stabilize radical intermediates via inductive effects, enabling deboronative radical reactions. For instance, under AIBN initiation, the compound generates aryl radicals that participate in cascade cyclizations. Kinetic studies using EPR spectroscopy reveal faster radical propagation compared to non-fluorinated analogs .

Q. What methodologies are used to assess its biological activity (e.g., antimicrobial)?

  • Methodological Answer : Bioactivity assays include:

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity.
  • Mechanistic Studies : Fluorescence microscopy to track cellular uptake (e.g., FITC-labeled derivatives) .

Q. How can computational modeling predict its reactivity in novel reaction systems?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for cross-couplings or radical pathways. Key parameters include boron’s Lewis acidity (partial charge analysis) and aryl ring distortion energies. Comparative studies with crystallographic data (e.g., Acta Cryst. reports) validate computational predictions .

Q. How to resolve contradictions in NMR data due to quadrupolar effects?

  • Methodological Answer : For missing C-B signals in <sup>13</sup>C NMR:

  • Use <sup>11</sup>B-<sup>13</sup>C HMBC to indirectly assign the boron-bound carbon.
  • Compare with isotopically labeled analogs (e.g., <sup>10</sup>B-enriched samples) to reduce line broadening .

Q. What strategies improve regioselectivity in its use for polyfluoroarene synthesis?

  • Methodological Answer : Directed ortho-metalation (DoM) with TMPMgCl·LiCl enables selective functionalization. Alternatively, Pd-catalyzed C-H borylation with B₂pin₂ directs substitution to meta positions. Fluorine’s steric and electronic effects are critical in directing pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane
Reactant of Route 2
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2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane

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